molecular formula C11H21NO B13185034 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13185034
M. Wt: 183.29 g/mol
InChI Key: IOUMWEOFNMGBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminobutan-2-yl)bicyclo[221]heptan-2-ol is a complex organic compound with the molecular formula C11H21NO It features a bicyclic structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Bornyl acetate: This compound has a similar bicyclic core but includes an acetate ester group instead of the amino and hydroxyl groups.

    Borneol: Similar in structure but with different functional groups, making it less versatile in certain reactions.

Uniqueness

2-(1-Aminobutan-2-yl)bicyclo[221]heptan-2-ol is unique due to its combination of a bicyclic structure with both amino and hydroxyl functional groups

Biological Activity

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol is an organic compound notable for its unique bicyclic structure and the presence of both amino and hydroxyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly related to enzyme interactions and pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H21_{21}NO, with a molecular weight of 183.29 g/mol. Its structural complexity allows for various interactions with biological targets, primarily through hydrogen bonding and steric fitting into enzyme active sites.

PropertyValue
Molecular FormulaC11_{11}H21_{21}NO
Molecular Weight183.29 g/mol
CAS Number1559176-92-9

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes involved in metabolic pathways. The hydroxyl group can form hydrogen bonds, while the amino group may participate in ionic interactions, enhancing binding affinity to target proteins.

Enzyme Interaction Studies

Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties, including enzyme inhibition and modulation:

  • Competitive Inhibition : The compound may act as a competitive inhibitor for certain enzymes, effectively blocking substrate access.
  • Allosteric Modulation : It may also influence enzyme activity by binding to sites other than the active site, altering the enzyme's conformation and function.

Pharmacological Potential

Preliminary studies suggest that this compound could exhibit various pharmacological effects:

Analgesic Properties : Similar compounds have shown potential as pain relievers through modulation of pain pathways.

Anti-inflammatory Effects : The compound's structural features suggest it could inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Bicyclic Amines : A study demonstrated that bicyclic amines could inhibit specific receptors involved in pain signaling, suggesting similar potential for this compound.
    • Findings : Inhibition of receptor activity led to reduced pain response in animal models.
  • Enzyme Inhibition Assays : Research focusing on enzyme kinetics revealed that compounds with hydroxyl and amino groups can significantly alter enzyme activity.
    • Results : The compound displayed a dose-dependent inhibition pattern, indicating its potential as a therapeutic agent targeting metabolic enzymes.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(1-aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H21NO/c1-2-9(7-12)11(13)6-8-3-4-10(11)5-8/h8-10,13H,2-7,12H2,1H3

InChI Key

IOUMWEOFNMGBCY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CC2CCC1C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.